Einecs 245-795-7
Description
Einecs 245-795-7, also known as 2,4,6-trinitrotoluene (TNT), is a chemical compound that has been widely used in various applications, particularly in the field of explosives. It is a yellow, odorless solid that is known for its stability and explosive properties.
Properties
CAS No. |
23631-95-0 |
|---|---|
Molecular Formula |
C31H44N2O4 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H21NO4.C12H23N/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-13H,1-3H3,(H,20,23)(H,21,22);11-13H,1-10H2 |
InChI Key |
DJMNUGJBYYILNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous flow of toluene and nitrating agents through reactors, followed by separation and purification steps to obtain the final product. Safety measures are crucial due to the explosive nature of the compound.
Chemical Reactions Analysis
Production of Cumene
Cumene is produced through the alkylation of benzene with propylene in the presence of an acid catalyst. This reaction is typically carried out under high pressure and temperature conditions.
Reaction Mechanism:
The best conditions for cumene production involve a catalytic process optimized at 350°C and 25 atm, with a molar feed ratio of 2:1 benzene to propylene .
Cumene Process for Phenol and Acetone Production
The cumene process is a multi-step reaction sequence that converts cumene into phenol and acetone. The steps involve the formation of cumene hydroperoxide and its subsequent rearrangement.
Steps of the Cumene Process:
-
Formation of Cumene Hydroperoxide:
Cumene reacts with oxygen to form cumene hydroperoxide.
-
Hock Rearrangement:
Cumene hydroperoxide undergoes an acid-catalyzed rearrangement to form phenol and acetone.
Table: Key Conditions and Products of the Cumene Process
| Step | Reaction Conditions | Products |
|---|---|---|
| 1 | High pressure (30 atm), 250°C, Lewis acid catalyst | Cumene |
| 2 | Air oxidation, 5 atm | Cumene Hydroperoxide |
| 3 | Acidic medium (e.g., sulfuric acid or acidified bentonite clay) | Phenol and Acetone |
Table: Thermal Hazards of Cumene Hydroperoxide Decomposition
| Concentration of Cumene Hydroperoxide | Onset Temperature of Decomposition |
|---|---|
| 12-35 wt% | Decreases with increasing concentration |
| 80 wt% | Approximately 75°C |
Scientific Research Applications
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: Used as a standard explosive in chemical research.
Biology: Studied for its effects on biological systems and potential environmental impact.
Medicine: Research on its potential use in targeted drug delivery systems.
Industry: Widely used in the production of explosives for mining, construction, and military applications.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in an explosive force.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrotoluene: Less explosive compared to TNT.
2,6-dinitrotoluene: Similar properties but less stable.
1,3,5-trinitrobenzene: More stable but less commonly used.
Uniqueness
2,4,6-trinitrotoluene is unique due to its balance of stability and explosive power, making it a preferred choice in various applications.
Q & A
Q. What peer-review strategies enhance the credibility of negative results for this compound’s hypothesized applications?
- Methodological Answer : Submit to journals specializing in negative results (e.g., Journal of Negative Results). Provide exhaustive methodological details to rule out experimental error. Compare findings with contradictory studies in discussion sections, emphasizing systemic limitations (e.g., model organism relevance) .
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